molecular formula C18H18N4O4 B11178852 N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

Cat. No.: B11178852
M. Wt: 354.4 g/mol
InChI Key: DZMLMBGXYXQLJP-UHFFFAOYSA-N
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Description

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyridine ring, a pyrrolidine ring, and an ethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves the reaction of pyridine-4-carbohydrazide with 1-(4-ethoxyphenyl)-2,5-dioxopyrrolidine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated for several hours to ensure complete conversion of the starting materials to the desired product. The product is then purified by recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an enzyme inhibitor and has been studied for its interactions with various biological targets.

    Medicine: Research has explored its potential as a therapeutic agent for treating diseases such as cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N’-acetyl-3-methyl-1,6-diphenyl-1H-pyrazolo[3,4-b]pyridine-4-carbohydrazide
  • N’-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide
  • N’-{[1-(4-ethoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,7-dimethylimidazo[1,2-a]pyridine-3-carbohydrazide

Uniqueness

N’-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is unique due to its specific combination of functional groups and its ability to interact with a wide range of biological targets. Its structural features allow it to participate in diverse chemical reactions, making it a versatile compound for various applications in scientific research.

Properties

Molecular Formula

C18H18N4O4

Molecular Weight

354.4 g/mol

IUPAC Name

N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide

InChI

InChI=1S/C18H18N4O4/c1-2-26-14-5-3-13(4-6-14)22-16(23)11-15(18(22)25)20-21-17(24)12-7-9-19-10-8-12/h3-10,15,20H,2,11H2,1H3,(H,21,24)

InChI Key

DZMLMBGXYXQLJP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3=CC=NC=C3

Origin of Product

United States

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